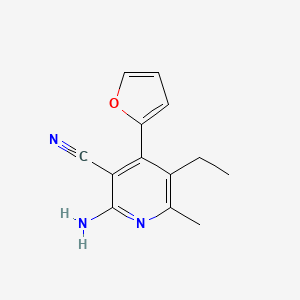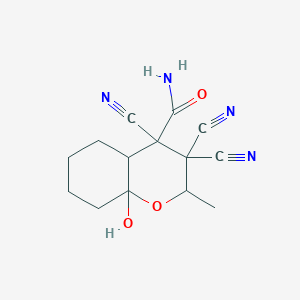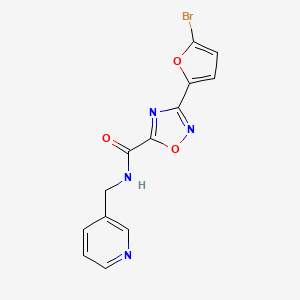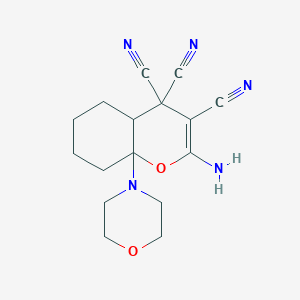
2-Amino-5-ethyl-4-(furan-2-yl)-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE is an organic compound with a complex structure that includes a pyridine ring, a furan ring, and various functional groups
Méthodes De Préparation
The preparation of 2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE typically involves multi-step synthetic routes. These routes often start with the construction of the pyridine ring, followed by the introduction of the furan ring and other functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperatures and pressures. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE can be compared with other similar compounds, such as:
2-AMINO-5-ETHYL-4-(5-METHYL-2-FURYL)-6-PHENYLNICOTINONITRILE: This compound has a similar structure but includes a phenyl group instead of a methyl group.
2-AMINO-5-ETHYL-4-(2-FURYL)-6-PROPYLNICOTINONITRILE: This compound has a propyl group instead of a methyl group.
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-amino-5-ethyl-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H13N3O/c1-3-9-8(2)16-13(15)10(7-14)12(9)11-5-4-6-17-11/h4-6H,3H2,1-2H3,(H2,15,16) |
Clé InChI |
JCDCMGVZKWGUFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C(=C1C2=CC=CO2)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B14944127.png)
![N-[2-(furan-2-yl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B14944133.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)propanamide](/img/structure/B14944137.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14944149.png)


![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)


![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)

![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)

